Urea, 1,3-bis(1-naphthyl)-2-thio-

Description

Significance of the Thiourea (B124793) Moiety in Organic Synthesis and Supramolecular Chemistry

The thiourea unit is a fundamental structural motif in the realms of organic synthesis and supramolecular chemistry. nih.gov This is largely due to its capacity for forming stable hydrogen bonds, which influences the creation of complex molecular structures. nih.govnih.gov Thiourea derivatives are integral to a variety of chemical reactions and are noted for their ability to form complexes with metals. chemicalbook.com

In the field of organic synthesis, thioureas are recognized as valuable building blocks for creating a range of heterocyclic compounds. nih.gov Their utility has spurred considerable research into developing new synthetic pathways. nih.gov One of the most common methods for preparing thioureas involves the reaction of isothiocyanate derivatives with primary or secondary amines. nih.gov Furthermore, these compounds can function as organocatalysts in various organic transformations. mdpi.com

The principles of supramolecular chemistry are evident in the behavior of thiourea derivatives, where non-covalent interactions guide the assembly of molecules. acs.org The sulfur atom in the thiourea moiety is an effective hydrogen bond acceptor, contributing to the stability of the resulting molecular structures. acs.org The self-assembly of these molecules can be influenced by the introduction of guest molecules, leading to the formation of intricate supramolecular architectures. acs.org

Evolution of Research on Bis-Thiourea Architectures

Research has expanded from simple thiourea compounds to more complex bis-thiourea structures, which feature two thiourea units. A significant area of this research has been in the development of highly active bis-thiourea catalysts for enantioselective anion-abstraction reactions. nih.gov A rationally designed linked bis-thiourea catalyst has shown enhanced activity compared to its monomeric counterparts. nih.gov This design strategy promotes substrate activation through the cooperation of the two thiourea subunits while minimizing non-productive aggregation. nih.gov This advancement has allowed for the use of significantly lower catalyst loadings. nih.gov

The synthesis of novel pseudopeptide scaffolds based on a bis-thiourea hydrazide motif represents another area of development. nih.gov These compounds are designed to interact with peptide strands in a specific manner, which could have implications for inhibiting β-sheet aggregation. nih.gov Additionally, the synthesis of symmetrical bis-thioureas attached to a p-cresol (B1678582) scaffold has been achieved, with the reaction's outcome being highly dependent on the substituents of the bis-amine and thiocarbamic chloride. mdpi.com

From a coordination chemistry perspective, the presence of nucleophilic sulfur and nitrogen atoms in thioureas allows for varied binding modes with metal ions, leading to notable coordination abilities. mdpi.com Research has also focused on the anion recognition properties of thiourea derivatives, with a piperazine (B1678402) N,N'-bis naphthyl thiourea derivative being synthesized and studied for its interactions with dicarboxylate anions. sioc-journal.cn The selectivity for these anions was found to be dependent on the anion's chain length. sioc-journal.cn

Scope of Academic Inquiry for Urea (B33335), 1,3-bis(1-naphthyl)-2-thio- and Related Naphthyl Thiourea Derivatives

Academic inquiry into Urea, 1,3-bis(1-naphthyl)-2-thio- and its relatives focuses on their synthesis, characterization, and applications, particularly in anion recognition and sensing. nih.govnih.gov The presence of the naphthyl group can enhance the binding affinity for anions. acs.org

A key area of investigation is the development of these compounds as anion receptors. For instance, a thiourea-based receptor incorporating a 1-naphthyl group (MT1N) was synthesized by reacting 1-naphthyl isothiocyanate with 2,6-diaminopyridine. nih.govacs.org Studies on such receptors have shown a high affinity for basic anions. nih.gov The formation of these thiourea receptors is confirmed through techniques like 1H NMR spectroscopy, which reveals characteristic signals for the thiourea hydrogens. acs.org

The synthesis of various N-naphthoyl thiourea derivatives has been optimized using efficient and environmentally friendly methods. nih.gov These compounds can serve as precursors for designing other valuable heterocyclic molecules. nih.gov Furthermore, research has explored the use of copper complexes derived from N-naphthoyl thiourea ligands in applications such as the photodegradation of dyes. acs.org The structural and electronic properties of these derivatives are thoroughly characterized using methods like 1H and 13C NMR spectroscopy. acs.org

Recent studies have also designed and synthesized new naphthalimide–thiourea derivatives, which have been evaluated for their biological activities. rsc.org Some of these compounds have demonstrated potent antibacterial activity against various bacterial strains. rsc.org

Below is a table summarizing key research findings related to Urea, 1,3-bis(1-naphthyl)-2-thio- and its analogs.

| Research Area | Key Findings | Techniques Used |

| Synthesis | Efficient, mild, and environmentally friendly synthetic approaches have been developed to access a diverse library of N-naphthoyl thioureas. nih.gov | Ultrasonic-assisted synthesis, conventional synthesis methods. |

| Anion Recognition | Thiourea-based receptors with 1-naphthyl units show high affinity for basic anions. nih.gov The selectivity for dicarboxylate anions depends on the anion's chain length. sioc-journal.cn | UV-vis spectroscopy, 1H NMR spectroscopy. sioc-journal.cnnih.gov |

| Catalysis | A copper complex derived from a newly synthesized N-naphthoyl thiourea ligand has been utilized in the photodegradation of methyl orange dye. acs.org | Spectrophotometry to monitor dye degradation. |

| Structural Characterization | The structures of N-naphthoyl thiourea derivatives have been confirmed, with 1H NMR showing NH protons around 11 and 8 ppm, and 13C NMR showing the thione carbon above 160 ppm. acs.org | 1H NMR, 13C NMR, FT-IR, Mass Spectrometry, Elemental Analysis. acs.org |

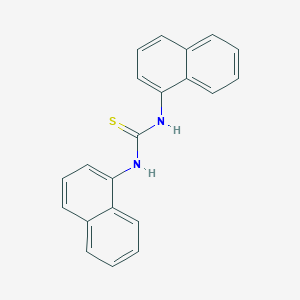

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dinaphthalen-1-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c24-21(22-19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCZSWPNOOGGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154185 | |

| Record name | Urea, 1,3-bis(1-naphthyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240-37-5 | |

| Record name | N,N′-Di-1-naphthalenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-1-naphthylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001240375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-1-naphthylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1,3-bis(1-naphthyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-1-naphthyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-1-NAPHTHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC83DR4KBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies for Naphthyl Thioureas

Conventional Synthetic Routes for Substituted Thioureas

Traditional methods for synthesizing substituted thioureas have long been established in organic chemistry, primarily relying on the reaction between amines and a thiocarbonyl source.

Reactions Involving Isothiocyanates and Amines

The most common and direct route to N,N'-disubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate. nih.govnih.gov This reaction, often described as a "click-type" coupling, is valued for its simplicity and high atom economy. nih.govresearchgate.net The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov

Isothiocyanates can be used as starting reagents or generated in situ. A prevalent method for their in-situ formation involves the reaction of an acid chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent like acetone. nih.govnih.gov Another classical approach is the reaction of an amine with carbon disulfide, which forms a dithiocarbamate (B8719985) salt intermediate that can be desulfurized to yield the isothiocyanate. beilstein-journals.org

Challenges in Conventional Synthesis and Yield Optimization

Despite their widespread use, conventional synthetic routes for thioureas are not without their challenges. These methods can be plagued by several drawbacks, including prolonged reaction times, which can extend from 8 to 12 hours. nih.govnih.gov The yields may be only moderate, often necessitating extensive purification to isolate the desired product. nih.gov

Several factors can negatively impact the efficiency of the synthesis. The reactivity of the starting materials is a critical consideration; for example, an amine with an electron-withdrawing group will be less nucleophilic, and an isothiocyanate with an electron-donating group will be less electrophilic, leading to significantly longer reaction times. nih.gov The solubility of reactants can also limit the yield. researchgate.net Furthermore, the stability of intermediates can be a concern, as some, like N-thiocarbamoyl benzotriazoles used as isothiocyanate surrogates, are unstable in solution. nih.govresearchgate.net

To address these issues, various optimization strategies have been developed. The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve both the reaction rate and yield in heterogeneous reaction systems. nih.gov Careful selection of a dry solvent is also crucial to prevent the premature decomposition or quenching of moisture-sensitive reagents. researchgate.net

Advanced Synthetic Techniques

In response to the limitations of conventional methods, several advanced synthetic techniques have been developed. These modern approaches offer significant improvements in efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the synthesis of N,N'-disubstituted thioureas, this technique has been shown to dramatically reduce reaction times from many hours under conventional heating to as little as ten minutes. nih.govresearchgate.net This method is considered a cornerstone of green chemistry, often allowing for solvent-free reactions. nih.govrsc.org The yields obtained via microwave irradiation are frequently much higher than those from traditional refluxing methods, with products often exhibiting high purity (>95%) without the need for extensive purification. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Bis-Thiourea Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional Reflux | 24 hours | 44% | researchgate.net |

| Microwave Irradiation | 10 minutes | 73% | researchgate.net |

Table 2: Ultrasonic-Assisted Synthesis of N-Naphthoyl Thiourea (B124793) Derivatives

| Starting Materials | Technique | Key Advantages | Reference |

| 2-Naphthoyl Chloride, KSCN, Amines | Ultrasonic Irradiation | Efficient, mild, environmentally friendly, high yields | nih.govacs.org |

| Aldehydes, Urea (B33335)/Thioureas, Phosphites | Ultrasonic Irradiation | Solvent- and catalyst-free, short reaction times (15-30 min) | nih.gov |

Mechanochemical Approaches to Thiourea Synthesis

Mechanochemistry, primarily through solid-state ball milling, represents a paradigm shift in chemical synthesis by largely eliminating the need for bulk solvents. researchgate.netnih.gov This approach has been established as a rapid, quantitative, and operationally simple method for preparing thioureas. beilstein-journals.orgnih.gov The reactions are often complete within 10 to 20 minutes of milling, providing products in near-quantitative yields with no need for purification. nih.govresearchgate.net

This solvent-free technique is particularly advantageous for reactions involving starting materials or intermediates that are unstable in solution. nih.govrsc.org Both manual grinding with a mortar and pestle and automated ball milling have proven effective. nih.gov In cases with less reactive starting materials, a technique known as liquid-assisted grinding (LAG), which involves adding a minimal amount of liquid, can successfully reduce reaction times while maintaining the benefits of a largely solvent-free process. nih.gov

Table 3: Comparison of Mechanochemical Synthesis Techniques for Thioureas

| Technique | Reaction Time | Yield | Key Advantages | Reference |

| Manual Grinding | 5-45 minutes | ≥99% | Solvent-free, simple, effective for various substrates | nih.gov |

| Automated Ball Milling | 10 minutes | Quantitative | Rapid, highly efficient, "click-type" chemistry | nih.govresearchgate.net |

| LAG Ball Milling | <10 minutes | Quantitative | Reduces time for less reactive substrates | nih.gov |

Targeted Synthesis of Bis-Naphthyl Thiourea Frameworks

The targeted synthesis of symmetrical bis-naphthyl thiourea frameworks, such as 1,3-bis(1-naphthyl)-2-thiourea, can be achieved through several strategic approaches. These methods primarily involve the formation of the thiourea core by reacting a naphthyl-containing precursor with a suitable sulfur and nitrogen source.

A notable and efficient method for preparing 1,3-di(naphthalen-1-yl)thiourea is through a one-pot synthesis. researchgate.net This approach is advantageous as it simplifies the experimental procedure and can lead to good yields. Research has demonstrated the successful synthesis of this compound from a readily available and less expensive amine precursor, which is characteristic of 1-naphthylamine (B1663977). researchgate.net The structure of the resulting 1,3-di(naphthalen-1-yl)thiourea has been unequivocally confirmed through advanced analytical techniques, including single-crystal X-ray diffraction, which provides precise information on bond angles and lengths. researchgate.net Further characterization is typically performed using spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

In a more general context, the synthesis of N,N'-diaryl thioureas can be accomplished by the reaction of an aryl isothiocyanate with an appropriate amine. In the case of 1,3-bis(1-naphthyl)-2-thiourea, this would involve the reaction of 1-naphthyl isothiocyanate with 1-naphthylamine. The isothiocyanate itself can be generated from 1-naphthylamine through various methods, although some standard procedures for creating aryl isothiocyanates have been noted to be less effective for naphthyl compounds.

Another established route for the synthesis of thiourea derivatives involves the reaction of an amine with carbon disulfide. This method can be adapted for the synthesis of unsymmetrical thioureas and could potentially be applied to the synthesis of symmetrical bis-naphthyl thioureas. The reaction proceeds by the nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate, which then reacts with another amine molecule to yield the thiourea.

The table below summarizes the key reactants and the resulting target compound in the synthesis of 1,3-bis(1-naphthyl)-2-thiourea.

| Reactant 1 | Reactant 2 | Product | Synthesis Type |

| 1-Naphthylamine | Sulfur and Carbon Source | 1,3-bis(1-naphthyl)-2-thiourea | One-Pot Synthesis |

| 1-Naphthyl isothiocyanate | 1-Naphthylamine | 1,3-bis(1-naphthyl)-2-thiourea | Stepwise Synthesis |

| 1-Naphthylamine | Carbon Disulfide | 1,3-bis(1-naphthyl)-2-thiourea | Potential Alternative |

Detailed research findings from various studies on the synthesis of related naphthyl thiourea derivatives provide insights into reaction conditions. For instance, the synthesis of other bis-thiourea frameworks often involves refluxing the reactants in a suitable solvent like dichloromethane (B109758) for several hours. analis.com.my The product, which is often a precipitate, can then be isolated by filtration. analis.com.my

The characterization of these compounds is crucial for confirming their identity and purity. Key spectroscopic data for bis-naphthyl thioureas include characteristic N-H stretching and C=S stretching vibrations in the FT-IR spectrum, and distinct signals for the aromatic protons and the N-H protons in the ¹H NMR spectrum.

Advanced Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational arrangements. The analysis of analogous compounds allows for a well-founded extrapolation of the structural parameters of 1,3-bis(1-naphthyl)-2-thiourea.

The conformation of N,N'-disubstituted thioureas is characterized by the relative orientation of the substituents with respect to the C=S bond. In many N-acyl-N'-arylthiourea derivatives, a trans-cis configuration is observed. For instance, in 1-(2-furoyl)-3-(1-naphthyl)thiourea, the molecule adopts a trans-cis configuration regarding the positions of the furoyl and naphthyl groups relative to the sulfur atom across the thiourea (B124793) C—N bonds. nih.gov This conformation is often stabilized by intramolecular hydrogen bonding. nih.gov

Based on these related structures, the 1,3-bis(1-naphthyl)-2-thiourea molecule likely exhibits a twisted conformation, with the two naphthyl rings oriented at significant dihedral angles to the plane of the thiourea backbone to minimize steric hindrance.

Table 1: Dihedral Angles in Related Thiourea Derivatives

| Compound | Dihedral Angle | Value (°) |

| 1-Benzoyl-3-(naphthalen-1-yl)thiourea nih.gov | Naphthyl ring to Benzoyl ring | 20.7(1) |

| 1-(2-Furoyl)-3-(1-naphthyl)thiourea nih.gov | Carbonylthiourea group to Naphthalene (B1677914) ring | 75.4(1) |

| 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea researchgate.net | Thiourea fragment to Naphthalene ring | 6.51(16) |

This table presents data from structurally similar compounds to infer the potential conformation of 1,3-bis(1-naphthyl)-2-thiourea.

The bond lengths within the thiourea moiety provide evidence of electron delocalization. The C-N bonds typically exhibit lengths that are intermediate between a pure single bond (around 1.47 Å) and a pure double bond (around 1.28 Å), which is indicative of amide-type resonance. arxiv.org Similarly, the C=S bond is often longer than a typical carbon-sulfur double bond, suggesting a delocalization of the π-electrons over the N-C-N-S system.

In N,N′-bis[2-(dimethylamino)phenyl]thiourea, the C1—S1 bond distance is 1.6879(11) Å, which is between the values for a double and a single bond. nih.gov The C—N bond lengths in the thiourea backbone are 1.3396(14) Å and 1.3621(15) Å, both shorter than a typical C-N single bond. nih.gov The sum of the bond angles around the central thiourea carbon atom is 360.0°, confirming a trigonal planar geometry for this part of the molecule. nih.gov Similar characteristics are observed in 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, where the C—N bond lengths are 1.326(4) Å and 1.397(4) Å. researchgate.net

This resonance stabilization contributes to the planarity of the thiourea core and influences the rotational barriers around the C-N bonds.

Table 2: Selected Bond Lengths in a Related Thiourea Derivative

| Compound | Bond | Length (Å) |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea nih.gov | C=S | 1.6879(11) |

| C-N (intramolecular H-bond) | 1.3396(14) | |

| C-N (no intramolecular H-bond) | 1.3621(15) |

Data from a structurally related compound illustrating bond lengths indicative of resonance in the thiourea core.

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of thiourea derivatives is governed by a variety of non-covalent interactions, leading to the formation of complex supramolecular architectures.

Hydrogen bonds are the most prominent interactions in the crystal packing of thioureas. The N-H groups of the thiourea moiety are effective hydrogen bond donors, while the sulfur atom is a competent acceptor, leading to the formation of N–H⋯S hydrogen bonds. nih.gov In acylthiourea derivatives, the carbonyl oxygen can also act as a strong hydrogen bond acceptor, resulting in N–H⋯O or C–H⋯O interactions. nih.govresearchgate.net

A common supramolecular motif in the crystal structures of thiourea derivatives is the formation of centrosymmetric dimers through pairs of N–H⋯S hydrogen bonds. nih.govnih.gov These dimers can then self-assemble into higher-order structures. For example, in 1-(2-furoyl)-3-(1-naphthyl)thiourea, the centrosymmetric dimers are arranged along the c-axis. nih.gov

Theoretical studies on urea (B33335) and thiourea have shown that while urea tends to form one-dimensional chains, thiourea favors the formation of hydrogen-bonded ribbons. researchgate.net This preference for ribbon formation in thiourea is consistent across aggregates of various sizes. researchgate.net This suggests that 1,3-bis(1-naphthyl)-2-thiourea is likely to form robust dimeric structures that may further assemble into polymeric ribbons through weaker intermolecular forces.

In addition to classical hydrogen bonds, N–H⋯π interactions can also contribute to the stability of the crystal lattice of aryl thioureas. nih.govrsc.org In these interactions, an N-H group acts as a hydrogen bond donor to the π-electron system of an aromatic ring, such as a naphthyl group.

Spectroscopic Characterization in Structural Analysis

Spectroscopic techniques are indispensable for the confirmation of the molecular structure of 1,3-bis(1-naphthyl)-2-thiourea, providing detailed information about its functional groups and the connectivity of its atoms.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering a characteristic fingerprint based on its functional groups. The IR spectrum of 1,3-bis(1-naphthyl)-2-thiourea is expected to exhibit distinct absorption bands corresponding to the vibrations of the N-H, C=S, C-N, and aromatic C-H and C=C bonds.

In analogous thiourea derivatives, the N-H stretching vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹. nih.govmdpi.com The stretching vibration of the thiocarbonyl group (C=S) is a key diagnostic peak and is generally observed in the range of 700-850 cm⁻¹ and also around 1250-1350 cm⁻¹ for the N-C=S stretching vibrations. mdpi.comresearchgate.net The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthyl rings typically appear in the 1450-1600 cm⁻¹ region. mdpi.com The C-N stretching vibrations also contribute to the complex pattern of bands in the fingerprint region.

A representative, though not specific, set of vibrational modes for a related bis-naphthyl thiourea derivative is presented in the table below to illustrate the expected spectral features.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3411, 3326 | mdpi.com |

| Aromatic C-H Stretching | 3030, 2968 | mdpi.com |

| N-H Bending | 1599 | mdpi.com |

| Aromatic C=C Stretching | 1508 | mdpi.com |

| Amido (=C-N-) Stretching | 1353 | mdpi.com |

| Thioureido N-C=S Stretching | 1299 | mdpi.com |

| C-N Asymmetric Stretching | 768 | mdpi.com |

| C=S Stretching | 716 | mdpi.com |

This table is illustrative and based on data for 1,3,1′,3′-(Dinaphthalene-1,8-diyl)bisthiourea, as specific data for the title compound was not available.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in 1,3-bis(1-naphthyl)-2-thiourea.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-H protons and the aromatic protons of the two naphthyl groups. The N-H protons of thiourea derivatives typically appear as broad singlets in the downfield region, often between δ 8.0 and 12.0 ppm, due to hydrogen bonding and exchange phenomena. nih.govmdpi.com The aromatic protons of the naphthyl rings will resonate in the region of δ 7.0-8.5 ppm, exhibiting complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. A characteristic signal for the thiocarbonyl carbon (C=S) is expected to appear significantly downfield, typically in the range of δ 170-185 ppm. nih.govnih.gov The carbon atoms of the naphthyl rings will produce a series of signals in the aromatic region (δ 110-150 ppm). The exact chemical shifts will depend on the substitution pattern and the electronic environment of each carbon atom.

The following tables present illustrative ¹H and ¹³C NMR data for a related bis-naphthyl thiourea compound, providing an indication of the expected chemical shifts for 1,3-bis(1-naphthyl)-2-thiourea.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH-C(S) | ~11.39 | s (broad) | mdpi.com |

| Aromatic-H (Naphthyl) | ~6.63-7.23 | m | mdpi.com |

This table is illustrative and based on data for 1,3,1′,3′-(Dinaphthalene-1,8-diyl)bisthiourea in DMSO-d₆, as specific data for the title compound was not available. 's' denotes singlet, and 'm' denotes multiplet.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=S | ~173 | mdpi.com |

| Aromatic-C (Naphthyl) | ~105-135 | mdpi.com |

This table is illustrative and based on data for 1,3,1′,3′-(Dinaphthalene-1,8-diyl)bisthiourea in DMSO-d₆, as specific data for the title compound was not available.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For thiourea (B124793) derivatives, DFT calculations offer a balance between accuracy and computational cost, making it a preferred method for detailed analysis.

Geometry Optimization and Electronic Structure Calculations

The electronic structure of 1,3-bis(1-naphthyl)-2-thiourea, calculated using DFT, provides a map of the electron distribution within the molecule. This is fundamental to understanding its chemical properties.

Prediction of Spectroscopic Data (IR, ¹H NMR, ¹³C NMR)

DFT calculations are instrumental in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. For thiourea derivatives, characteristic vibrational bands for N-H, C=S, and C-N bonds are of particular interest. ukm.mymdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra, aiding in the complete structural elucidation of complex molecules like 1,3-bis(1-naphthyl)-2-thiourea. acs.orgacs.org

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

| IR | ~3200-3400 cm⁻¹ | N-H stretching |

| IR | ~1250-1350 cm⁻¹ | C=S stretching |

| ¹H NMR | ~7.0-8.5 ppm | Aromatic protons (naphthyl) |

| ¹H NMR | ~8.0-11.0 ppm | N-H protons |

| ¹³C NMR | ~160-180 ppm | C=S carbon |

| ¹³C NMR | ~110-140 ppm | Aromatic carbons (naphthyl) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. rsc.org

In thiourea derivatives, the HOMO is often located on the sulfur and nitrogen atoms of the thiourea group and the aromatic rings, while the LUMO can be distributed over the entire molecule. ukm.my The analysis of these orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attacks.

Intermolecular Interaction Analysis

Understanding the non-covalent interactions within a crystal structure is vital for predicting its physical properties and crystal packing.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts. nih.govnih.gov

From the Hirshfeld surface, a two-dimensional fingerprint plot can be generated. crystalexplorer.net This plot is a histogram of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, have distinct signatures in the fingerprint plot, allowing for their quantitative analysis. nih.govresearchgate.net For instance, sharp spikes in the plot are characteristic of strong hydrogen bonds, while more diffuse regions represent weaker contacts like H···H interactions. nih.gov

| Interaction Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| S···H/H···S | 15% |

| N···H/H···N | 10% |

| Other | 5% |

Quantum Theory of Atoms in Molecules (AIM) for Interaction Nature and Strength

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and other interactions. By locating the bond critical points (BCPs) in the electron density between interacting atoms, AIM can determine the nature and strength of these interactions.

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. For covalent bonds, ρ is large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is small and ∇²ρ is positive, signifying a depletion of electron density at the BCP. This analysis allows for a detailed understanding of the forces that govern the supramolecular assembly of 1,3-bis(1-naphthyl)-2-thiourea in the solid state.

Pixel Energy Analysis for Packing Stabilization

Pixel energy analysis is a computational method used to understand the energetic contributions to crystal packing. While specific pixel energy analysis studies on Urea (B33335), 1,3-bis(1-naphthyl)-2-thio- are not extensively documented in publicly available literature, the principles of this analysis can be applied to understand its solid-state packing. This method dissects the intermolecular interaction energies within a crystal lattice into contributions from individual atomic or functional group "pixels."

The stabilization of the crystal structure of thiourea derivatives is known to be heavily influenced by a network of hydrogen bonds and van der Waals interactions. For a molecule like 1,3-bis(1-naphthyl)-2-thiourea, with its bulky naphthyl groups and the hydrogen-bonding capable thiourea core, pixel energy analysis would likely reveal a complex interplay of forces. The analysis would quantify the stabilizing contributions from N-H···S hydrogen bonds and the significant dispersion forces arising from the large aromatic surfaces of the naphthyl rings. The packing efficiency would be a balance between optimizing these favorable interactions while minimizing steric repulsion between the bulky substituents.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Stabilization

In Urea, 1,3-bis(1-naphthyl)-2-thio-, NBO analysis can elucidate the stabilizing effects arising from electron delocalization. Key hyperconjugative interactions would involve the donation of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals (σ) of adjacent bonds. For instance, the interaction between the nitrogen lone pair (n) and the π orbital of the C=S bond (n -> π*) is a significant contributor to the resonance stabilization of the thiourea group. mdpi.com

Molecular Aggregation Studies

The thiourea group is a well-known motif for forming predictable and robust hydrogen-bonded assemblies. The study of molecular aggregation in Urea, 1,3-bis(1-naphthyl)-2-thio- is therefore central to understanding its supramolecular chemistry.

Ab Initio and Semiempirical Molecular Orbital Studies of Hydrogen-Bonding Aggregates (Chains and Ribbons)

Ab initio and semiempirical molecular orbital methods are employed to model the formation and structure of molecular aggregates. For 1,3-bis(1-naphthyl)-2-thiourea, these studies would focus on the hydrogen bonds formed between the N-H protons and the sulfur atom of the thiourea core.

Computational studies, such as those using Density Functional Theory (DFT), can predict the geometries and binding energies of these aggregates. researchgate.net The calculations would likely show that the formation of these hydrogen-bonded structures is energetically favorable.

Cooperative Interactions in Aggregate Formation

The formation of molecular aggregates is often characterized by cooperative interactions, where the strength of an individual hydrogen bond is enhanced by the presence of neighboring hydrogen bonds. In the context of the hydrogen-bonded chains and ribbons of Urea, 1,3-bis(1-naphthyl)-2-thio-, the formation of one N-H···S bond can polarize the molecule, making the remaining N-H group a better hydrogen bond donor and the sulfur atom a better acceptor. This leads to a cascade effect where subsequent hydrogen bonds in the aggregate are stronger than an isolated dimer interaction.

This cooperativity is a key factor in the stability of the extended supramolecular structures. Theoretical studies can quantify this effect by comparing the binding energy per monomer in a dimer, trimer, and larger oligomers. A nonlinear increase in the interaction energy per monomer with the size of the aggregate is a hallmark of positive cooperativity. These cooperative interactions, coupled with the aforementioned π-π stacking of the naphthyl groups, are the driving forces behind the self-assembly of 1,3-bis(1-naphthyl)-2-thiourea into well-defined supramolecular architectures. sci-hub.se

Coordination Chemistry of Thiourea, 1,3 Bis 1 Naphthyl 2 Thio

Ligand Design Principles and Donor Atom Characteristics

The coordination behavior of 1,3-bis(1-naphthyl)-2-thiourea is fundamentally governed by the electronic and steric properties of its constituent atoms and functional groups. The presence of multiple potential donor sites and the steric bulk of the naphthyl groups play a crucial role in determining how the ligand interacts with metal centers.

Role of Sulfur and Nitrogen as Donor Sites

Thiourea (B124793) and its derivatives are known for their flexible coordination behavior, primarily due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. nih.gov The thiocarbonyl group (>C=S) is the principal site of coordination. The sulfur atom, being a soft donor, readily coordinates to soft metal ions. This interaction typically occurs through the donation of a lone pair of electrons from the sulfur atom to the metal center. mdpi.com

The nitrogen atoms of the thiourea backbone also possess lone pairs of electrons and can act as donor sites. However, their ability to coordinate is often influenced by the electronic effects of the substituents and the nature of the metal ion. In many instances, the nitrogen atoms are involved in intramolecular or intermolecular hydrogen bonding, which can affect their availability for coordination. nih.govnih.gov The interplay between the sulfur and nitrogen donor sites allows for a variety of coordination modes.

Conformational Isomerism and Steric Hindrance Effects on Coordination

The large, planar naphthyl groups attached to the nitrogen atoms in 1,3-bis(1-naphthyl)-2-thiourea introduce significant steric bulk. This steric hindrance plays a critical role in dictating the coordination geometry of the resulting metal complexes. The rotational freedom around the C-N bonds allows for different conformations of the ligand, which can influence how it approaches and binds to a metal center.

Neutral, Monoanionic, and Dianionic Ligand Behavior

1,3-Bis(1-naphthyl)-2-thiourea can exhibit different ligating behaviors depending on the reaction conditions and the nature of the metal ion. It can act as a neutral, monoanionic, or dianionic ligand. researchgate.net

Neutral Ligand: In its most common coordination mode, the thiourea derivative acts as a neutral ligand, donating electrons from the sulfur atom to the metal center. mdpi.com In this case, the N-H protons remain on the ligand.

Monoanionic Ligand: Deprotonation of one of the N-H groups can occur, particularly in the presence of a base or a sufficiently reactive metal precursor. This results in a monoanionic ligand that can coordinate to the metal through both the sulfur and one of the nitrogen atoms, forming a chelate ring. mdpi.com

Dianionic Ligand: While less common, the deprotonation of both N-H groups can lead to a dianionic ligand. researchgate.net This would allow for more complex coordination modes, potentially involving bridging between multiple metal centers.

Complexation with Metal Centers

The versatile electronic and steric properties of 1,3-bis(1-naphthyl)-2-thiourea allow it to form complexes with a wide range of metal ions.

Reactivity with Transition Metals and Post-Transition Metals

Thiourea derivatives, including 1,3-bis(1-naphthyl)-2-thiourea, are known to form stable complexes with a variety of transition metals and post-transition metals. researchgate.netnih.gov The soft nature of the sulfur donor atom makes it particularly well-suited for coordinating to soft or borderline metal ions such as:

Transition Metals: Palladium(II), Platinum(II), Gold(I), Silver(I), Copper(I), Cobalt(II), Nickel(II), and Zinc(II). researchgate.netnih.govresearchgate.netmdpi.com

Post-Transition Metals: Mercury(II) and Cadmium(II). mdpi.comanalis.com.my

The specific reactivity and the resulting complex stoichiometry and geometry depend on factors such as the metal salt precursor, the solvent system, and the reaction temperature.

Structural Characterization of Metal Complexes via X-ray Diffraction

Currently, there is a notable absence of published X-ray diffraction data for metal complexes formed with 1,3-bis(1-naphthyl)-2-thiourea. Although the coordination chemistry of various other thiourea derivatives has been extensively studied, with numerous crystal structures of their metal complexes reported mdpi.comrsc.orgnih.govmdpi.comksu.edu.tr, specific crystallographic information for complexes of the title compound is not available.

The structural analysis of related compounds, such as 1-benzoyl-3-(naphthalen-1-yl)thiourea and its metal complexes, has been a subject of research, providing insights into the coordination behavior of naphthyl-containing thioureas. nih.govresearchgate.net These studies often reveal coordination through the sulfur atom, and in some cases, participation of the oxygen or nitrogen atoms in bonding, leading to various coordination geometries. nih.gov For instance, studies on [1-phenyl-3-naphthoyl-2-thiourea] complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have suggested octahedral structures based on spectroscopic and magnetic data, though single-crystal X-ray diffraction confirmation is not provided. jgpt.co.in

Theoretical Insights into Metal-Ligand Interactions

Detailed theoretical investigations, specifically Density Functional Theory (DFT) studies, on the interaction of 1,3-bis(1-naphthyl)-2-thiourea with metal surfaces, including iron, are not found in the current body of scientific literature. DFT has been widely employed to understand the adsorption mechanisms and inhibitive properties of various organic molecules, including other thiourea derivatives, on metal surfaces. researchgate.netresearchgate.netmdpi.comnanobioletters.com These computational studies typically explore parameters such as adsorption energy, molecular orientation, and electronic properties to elucidate the nature of the inhibitor-surface interaction. mdpi.comnanobioletters.com

For example, computational studies on other organic inhibitors on iron surfaces have provided valuable insights into corrosion inhibition mechanisms. mdpi.com However, the specific application of these theoretical methods to 1,3-bis(1-naphthyl)-2-thiourea has yet to be reported. The synthesis and theoretical analysis of the ligand 1,3-di(naphthalen-1-yl)thiourea itself have been carried out using DFT, comparing calculated bond lengths and angles with experimental X-ray diffraction data. researchgate.net This indicates a foundational understanding of the ligand's electronic structure, which would be essential for future theoretical studies of its surface interactions.

Future Research Directions and Emerging Applications

Exploration of Novel Molecular Architectures Based on the 1,3-bis(1-naphthyl)-2-thiourea Scaffold

The 1,3-bis(1-naphthyl)-2-thiourea molecule serves as a versatile scaffold for the design and synthesis of more complex molecular architectures. The presence of the naphthyl groups and the reactive thiourea (B124793) moiety allows for a variety of chemical modifications.

Future research efforts are anticipated to focus on the following areas:

Functional Group Substitution: The introduction of various functional groups onto the naphthalene (B1677914) rings could significantly alter the molecule's electronic and steric properties. For instance, the addition of electron-donating or electron-withdrawing groups can tune its coordination affinity and reactivity.

Chiral Derivatives: The synthesis of chiral derivatives of 1,3-bis(1-naphthyl)-2-thiourea is a promising avenue for applications in asymmetric catalysis and chiral recognition. The development of enantiomerically pure forms is a key step in this direction.

Oligomeric and Polymeric Structures: The incorporation of the 1,3-bis(1-naphthyl)-2-thiourea unit into larger oligomeric or polymeric chains could lead to the development of new materials with unique photophysical and mechanical properties. These materials could find applications in organic electronics and sensor arrays. Research into polysilylureas, which can be converted into polyureas, suggests a potential pathway for creating novel polymers from thiourea-based precursors. rsc.orggoogle.com

A study on N,N′-disubstituted thiourea and urea (B33335) derivatives has highlighted how modifications to the core structure can lead to new biological activities, suggesting that similar strategies could be applied to 1,3-bis(1-naphthyl)-2-thiourea to create novel compounds with specific functionalities. rsc.org

Integration into Advanced Materials for Sensing and Catalysis

The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes 1,3-bis(1-naphthyl)-2-thiourea an attractive candidate for the development of advanced materials for sensing and catalysis.

Sensing Applications:

Thiourea-based receptors have demonstrated significant potential for anion recognition and sensing. nih.govrsc.org The 1,3-bis(1-naphthyl)-2-thiourea scaffold is particularly well-suited for this purpose due to the well-defined binding pocket created by the two naphthyl groups. Future research will likely focus on:

Selective Anion and Cation Sensors: While some work has been done on anion recognition, there is scope for developing highly selective and sensitive sensors for specific anions and cations by fine-tuning the receptor's design. sioc-journal.cn For example, a piperazine (B1678402) N,N'-bis naphthyl thiourea derivative has been shown to selectively bind dicarboxylate anions, with the selectivity being dependent on the anion's chain length. sioc-journal.cn

Fluorescent and Colorimetric Chemosensors: The incorporation of fluorogenic or chromogenic units into the 1,3-bis(1-naphthyl)-2-thiourea structure could lead to the development of "naked-eye" or fluorescence-based sensors for various analytes. nih.gov

Catalytic Applications:

The field of organocatalysis has seen a surge in the use of thiourea derivatives. researchgate.net The 1,3-bis(1-naphthyl)-2-thiourea scaffold can be explored for its catalytic activity in a range of organic transformations.

Asymmetric Catalysis: Chiral versions of 1,3-bis(1-naphthyl)-2-thiourea could act as efficient organocatalysts for enantioselective reactions, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govresearchgate.net

Metal Complex Catalysis: The thiourea moiety can act as a ligand to form complexes with various transition metals. jgpt.co.innih.gov These metal complexes could exhibit enhanced catalytic activity for a variety of reactions, including oxidation, reduction, and cross-coupling reactions. For example, a copper complex of a newly synthesized N-naphthoyl thiourea ligand has been shown to be effective in the photodegradation of methyl orange dye. nih.govacs.org

| Application Area | Potential Research Direction | Key Structural Feature |

| Sensing | Development of selective anion and cation sensors | Thiourea moiety for hydrogen bonding and coordination |

| Creation of fluorescent and colorimetric chemosensors | Integration of signaling units | |

| Catalysis | Use as an organocatalyst in asymmetric synthesis | Chiral naphthyl groups |

| Formation of catalytically active metal complexes | Thiourea as a ligand |

Advanced Theoretical and Computational Methods for Predictive Design

Advanced theoretical and computational methods are becoming indispensable tools in modern chemical research. For 1,3-bis(1-naphthyl)-2-thiourea, these methods can provide deep insights into its structure, properties, and reactivity, thereby guiding the design of new derivatives and applications.

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, molecular geometry, and vibrational frequencies of 1,3-bis(1-naphthyl)-2-thiourea and its derivatives. nih.gov This can help in understanding its reactivity and in predicting the outcomes of chemical modifications.

Molecular Docking and Dynamics Simulations: For potential biological applications, molecular docking studies can predict the binding affinity and mode of interaction of 1,3-bis(1-naphthyl)-2-thiourea derivatives with biological targets. nih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of the ligand-receptor complexes over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it may be possible to establish a correlation between the structural features of 1,3-bis(1-naphthyl)-2-thiourea derivatives and their observed activity, whether in sensing or catalysis. This would enable the predictive design of new compounds with enhanced performance.

Mechanism Elucidation: Computational studies can be instrumental in elucidating the mechanisms of reactions catalyzed by 1,3-bis(1-naphthyl)-2-thiourea or its metal complexes. rsc.org Understanding the reaction pathways at a molecular level is crucial for optimizing reaction conditions and improving catalyst efficiency.

The application of these computational techniques will accelerate the discovery and development of new materials and applications based on the 1,3-bis(1-naphthyl)-2-thiourea scaffold, reducing the need for extensive trial-and-error experimentation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Urea, 1,3-bis(1-naphthyl)-2-thio-, and what critical parameters influence yield?

- Methodology :

- Condensation reactions : React 1-naphthylamine with thiophosgene or carbon disulfide under controlled pH (e.g., alkaline conditions) to form the thiourea backbone .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction kinetics.

- Temperature control : Maintain temperatures between 60–80°C to balance reactivity and side-product formation.

- Characterization : Validate purity via / NMR (peak assignments for naphthyl protons and thiourea carbonyl) and mass spectrometry (molecular ion peak at m/z 322.4) .

Q. How can researchers characterize the molecular structure of Urea, 1,3-bis(1-naphthyl)-2-thio- using spectroscopic and crystallographic methods?

- Spectroscopic techniques :

- NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm for naphthyl groups) and thiourea NH protons (δ 9–10 ppm, sensitive to solvent and temperature) .

- FTIR : Confirm the presence of C=S (∼1250–1350 cm) and N–H (∼3200–3400 cm) stretches.

- Crystallography : Single-crystal XRD resolves bond lengths (C–S ∼1.68 Å) and dihedral angles between naphthyl rings, critical for understanding steric effects .

Advanced Research Questions

Q. What strategies can mitigate challenges in achieving high-purity Urea, 1,3-bis(1-naphthyl)-2-thio- during synthesis?

- Purification :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate thiourea derivatives from unreacted naphthylamine.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to minimize co-crystallization of byproducts.

Q. How do computational studies contribute to understanding the electronic properties of Urea, 1,3-bis(1-naphthyl)-2-thio-?

- DFT modeling : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. For example, a narrow gap (<3 eV) suggests potential use in optoelectronic materials .

- Molecular dynamics : Simulate intermolecular interactions (e.g., π-π stacking of naphthyl groups) to guide crystal engineering for thin-film applications .

Q. Inconsistent photophysical data reported for Urea, 1,3-bis(1-naphthyl)-2-thio-: How can researchers resolve discrepancies?

- Experimental variables :

- Solvent polarity : Compare emission spectra in aprotic (e.g., toluene) vs. protic (e.g., methanol) solvents to assess solvatochromic effects.

- Concentration dependence : Dilute samples to avoid aggregation-induced quenching.

Q. What role does Urea, 1,3-bis(1-naphthyl)-2-thio- play in organic electronic materials, and how can its performance be optimized?

- Application : Acts as a hole-transport layer in OLEDs due to its planar structure and electron-deficient thiourea moiety .

- Optimization :

- Doping : Incorporate electron-accepting moieties (e.g., nitro groups) to enhance conductivity.

- Film morphology : Use thermal evaporation to achieve uniform thin films with RMS roughness <2 nm .

Data Analysis and Contradiction Resolution

Table 1 : Key Analytical Techniques for Urea, 1,3-bis(1-naphthyl)-2-thio-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.